1-(2-Aminophenyl)-2-chloropropan-1-one
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Overview
Description
1-(2-Aminophenyl)-2-chloropropan-1-one is an organic compound that features both an amino group and a chlorinated propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminophenyl)-2-chloropropan-1-one typically involves the reaction of 2-aminophenyl derivatives with chlorinated propanone under controlled conditions. One common method involves the use of 2-aminophenyl and 2-chloropropanone in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and continuous monitoring of reaction parameters such as temperature, pressure, and pH are crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminophenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorinated propanone moiety can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide in polar solvents.
Major Products:
- Oxidation products include nitro derivatives.
- Reduction products include alcohol derivatives.
- Substitution products vary depending on the nucleophile used but can include hydroxyl or alkoxy derivatives .
Scientific Research Applications
1-(2-Aminophenyl)-2-chloropropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2-Aminophenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorinated propanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
2-Aminophenol: Shares the amino group but lacks the chlorinated propanone moiety.
2-Chloropropanone: Contains the chlorinated propanone moiety but lacks the amino group.
1-(2-Aminophenyl)ethanone: Similar structure but with an ethanone moiety instead of chloropropanone.
Uniqueness: 1-(2-Aminophenyl)-2-chloropropan-1-one is unique due to the presence of both an amino group and a chlorinated propanone moiety, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C9H10ClNO |
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Molecular Weight |
183.63 g/mol |
IUPAC Name |
1-(2-aminophenyl)-2-chloropropan-1-one |
InChI |
InChI=1S/C9H10ClNO/c1-6(10)9(12)7-4-2-3-5-8(7)11/h2-6H,11H2,1H3 |
InChI Key |
WGUBPOXPJGQCGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1N)Cl |
Origin of Product |
United States |
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